molecular formula C21H22ClN3O3S B15100767 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide

Cat. No.: B15100767
M. Wt: 431.9 g/mol
InChI Key: YIEPMPCQLYEVMP-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is a complex synthetic compound offered for research use. Its molecular structure incorporates a benzamide core substituted with a chloro group and a 1,2-thiazinan 1,1-dioxide ring, which is further linked to a 1H-indole group via an ethyl chain. This specific architectural motif is found in a class of cyclic sulfonamide derivatives that have been investigated as inhibitors of the Hedgehog signaling pathway . The aberrant activation of this pathway is implicated in the proliferation and survival of numerous cancers, making its inhibitors a significant focus in oncology drug discovery . The presence of both the thiazinan dioxide and indole functionalities is of particular interest, as these heterocycles are frequently associated with diverse biological activities and are common pharmacophores in medicinal chemistry . Researchers can utilize this compound as a chemical probe to study Hedgehog-related pathologies or as a building block in the synthesis of novel analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(2-indol-1-ylethyl)benzamide

InChI

InChI=1S/C21H22ClN3O3S/c22-18-8-7-17(15-20(18)25-11-3-4-14-29(25,27)28)21(26)23-10-13-24-12-9-16-5-1-2-6-19(16)24/h1-2,5-9,12,15H,3-4,10-11,13-14H2,(H,23,26)

InChI Key

YIEPMPCQLYEVMP-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the thiazinan ring may participate in redox reactions. The compound’s overall effect is mediated through these interactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves multi-step reactions, similar to ’s use of isothiocyanate intermediates or ’s condensation methods. Sulfonamide formation may require oxidation steps, as seen in .
  • Structural Insights: X-ray crystallography (utilizing SHELX software ) reveals that heterocyclic rings (e.g., imidazolidine in ) often adopt non-planar conformations, influencing molecular interactions. The thiazinan sulfonamide in the target compound may exhibit similar flexibility.
  • Functional Group Impact : The indole-ethyl group in the target compound could enhance binding to aromatic receptors, contrasting with ’s urea-linked imidazolidine, which prioritizes hydrogen bonding .

Biological Activity

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is a complex organic compound notable for its unique structural features, which include a chloro group, a thiazinan moiety, and an indole derivative. This compound belongs to the class of substituted benzamides and has shown considerable potential in various biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of the compound is C18H23ClN4O3SC_{18}H_{23}ClN_{4}O_{3}S, with a molecular weight of approximately 410.9 g/mol. The presence of both thiazolidine and indole structures within a single molecule enhances its biological activity compared to other compounds lacking either moiety. The dioxido group further contributes to its reactivity and potential therapeutic applications.

Property Details
Molecular FormulaC18H23ClN4O3SC_{18}H_{23}ClN_{4}O_{3}S
Molecular Weight410.9 g/mol
Structural FeaturesThiazolidine, Indole

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, which share structural similarities with the target compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and targeting specific signaling pathways .

Case Studies:

  • Thiazolidin-4-One Derivatives : These derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that the incorporation of thiazolidine rings may enhance anticancer activity .
  • Indole Derivatives : Compounds containing indole structures are often associated with anti-inflammatory and anticancer properties, contributing to the therapeutic profile of the target compound .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Similar benzamide derivatives have been documented to exhibit antimicrobial effects against various pathogens .

The biological activity of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidine scaffold is known for its ability to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The dioxido group may contribute to increased ROS generation, promoting oxidative stress in cancer cells.

Synthetic Strategies

Recent advancements in synthetic methodologies for thiazolidinone derivatives may enhance the yield and efficiency of producing 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide. These strategies include:

  • Green Chemistry Approaches : Utilizing environmentally friendly reagents and conditions for synthesis.
  • Nanomaterial-Based Synthesis : Employing nanotechnology to improve reaction rates and selectivity .

Q & A

Q. What are the critical parameters for synthesizing 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide with high yield and purity?

Methodological Answer: The synthesis requires multi-step optimization, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for coupling reactions to stabilize intermediates and reduce side products .
  • Temperature control : Exothermic reactions (e.g., amide bond formation) demand gradual temperature ramping (0–25°C) to avoid decomposition .
  • Oxidation conditions : The thiazinane ring’s dioxido group necessitates precise oxidation using H2O2 or mCPBA at 40–60°C to prevent over-oxidation .
  • Purification : Final purification via silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., indole substitution at N1 vs. C3) and thiazinane ring conformation .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., thiazinane chair vs. boat conformation) and validates hydrogen-bonding interactions critical for bioactivity .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., dechlorinated byproducts) using reverse-phase columns with UV/ESI-MS detection .

Q. How does the compound’s solubility profile impact in vitro bioassays?

Methodological Answer:

  • Solvent selection : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .
  • Buffer compatibility : Phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 improves aqueous dispersion for cell-based assays .
  • Aggregation testing : Dynamic light scattering (DLS) pre-screens for nanoaggregates that may skew IC50 values in enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazinane-indole benzamide derivatives?

Methodological Answer:

  • Assay standardization : Replicate conflicting studies (e.g., antimicrobial vs. anticancer activity) under identical conditions (cell lines, inoculum size, incubation time) .
  • Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding (e.g., ’s OT receptor antagonism in structurally related compounds) .
  • Metabolic stability : Compare hepatic microsomal half-lives (e.g., rat vs. human CYP450 isoforms) to explain species-specific efficacy disparities .

Q. What strategies optimize structure-activity relationships (SAR) for enhancing target selectivity?

Methodological Answer:

  • Core modifications :
    • Thiazinane ring : Replace dioxido with sulfonamide to modulate electron density and H-bond acceptor capacity .
    • Indole substitution : Introduce electron-withdrawing groups (e.g., -CF3 at C5) to enhance π-π stacking with hydrophobic enzyme pockets .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to align derivatives with co-crystallized target structures (e.g., ’s benzamide-thiazole interactions) .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics : RNA-seq profiling of treated cancer cells (e.g., MCF-7) identifies dysregulated pathways (e.g., apoptosis, Wnt/β-catenin) .
  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to map direct protein targets .
  • In vivo models : Use zebrafish xenografts for real-time visualization of antitumor efficacy and toxicity .

Key Recommendations for Researchers

  • Prioritize orthogonal validation : Combine biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell viability) assays to confirm target engagement.
  • Leverage structural analogs : Use ’s comparison table (e.g., thiazinane vs. thiazolidine derivatives) to guide scaffold-hopping strategies.
  • Address metabolic liabilities : Incorporate deuterium at labile positions (e.g., benzylic C-H) to improve pharmacokinetic profiles .

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